2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
Properties
IUPAC Name |
2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJMPDANPWMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the dihydropyrrole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Addition of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Coupling reactions: The final structure is achieved by coupling various intermediates using peptide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The amide linkages (e.g., between the dihydropyrrole and hexanoyl groups) undergo hydrolysis under acidic or basic conditions. This reaction is critical for degradation studies and metabolite profiling.
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide carbonyl, while basic conditions involve nucleophilic hydroxide attack .
Guanidino Group Reactivity
The diaminomethylideneamino group participates in hydrogen bonding and acid-base reactions, influencing solubility and metal coordination.
-
Structural Analogs : Similar reactivity is observed in N<sup>3</sup>,N<sup>4</sup>-dimethyl-L-arginine, where methylation occurs at the guanidine nitrogen .
Oxidation of Hydroxyl Groups
The 2-amino-3-hydroxybutanoyl moiety contains a secondary alcohol susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | 2-Amino-3-oxobutanoyl derivative | |
| NaIO<sub>4</sub> | Aqueous pH 7 | Cleavage to aldehyde and carboxylic acid |
Cyclization and Ring-Opening Reactions
The 2,5-dihydropyrrole ring undergoes reversible ring-opening under nucleophilic or thermal stress.
| Conditions | Reagents/Catalysts | Outcome | References |
|---|---|---|---|
| 120°C in DMSO | None | Ring-opening to form linear polyamide | |
| BF<sub>3</sub>·Et<sub>2</sub>O | Methanol | Stabilization of ring via Lewis acid |
Conjugation via Amide Bond Formation
The terminal carboxylic acid and primary amines enable conjugation with biomolecules or synthetic polymers.
| Coupling Reagent | Target Molecule | Application | References |
|---|---|---|---|
| EDC/NHS | Antibodies (e.g., anti-Tn-MUC1) | Antibody-drug conjugates | |
| DCC/HOBt | Polyethylene glycol (PEG) | Solubility enhancement |
Scientific Research Applications
2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Comparative Data
*Hypothetical formula derived from structural analysis.
Key Structural Comparisons
Guanidino Group: Present in both the target compound and , this group enhances binding affinity to negatively charged residues in enzymes or nucleic acids. The target’s guanidino moiety may enable interactions similar to arginine-rich peptides .
Peptide Backbone :
- The target compound and share extended peptide chains, suggesting applications in antimicrobial or cell-penetrating peptides. However, includes a phenyl group for hydrophobic interactions, whereas the target uses a dihydropyrrole ring for conformational rigidity .
Specialized Functional Groups: The boronic acid group in enables covalent binding to serine proteases, a mechanism distinct from the target’s non-covalent interactions. This highlights divergent therapeutic strategies (e.g., enzyme inhibition vs. receptor antagonism) .
Pharmacological Implications
- Antimicrobial Activity : Peptide-based structures like and the target compound could disrupt bacterial membranes or biofilm formation .
- Drug Delivery : The diphenylethoxy acetyl group in improves lipophilicity and blood-brain barrier penetration, a feature the target compound might lack due to its polar peptide chain .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing the compound with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling protected amino acid derivatives (e.g., 6-aminohexanoic acid and 2-amino-3-hydroxybutanoic acid) using carbodiimide-based activators like DCC or HOBt. Purification via reverse-phase HPLC with C18 columns and chiral stationary phases ensures enantiomeric purity (>98% ee) . Validate intermediates using LC-MS and H/C NMR to confirm stereochemistry .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification, complemented by 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. X-ray crystallography is recommended for resolving conformational details of the pyrrolidine ring and hydrogen-bonding networks. Polarimetry or circular dichroism (CD) confirms optical activity .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Optimize solubility using co-solvents like DMSO (≤5% v/v) or cyclodextrin derivatives. For pH-sensitive assays, prepare stock solutions in 10 mM HCl or NaOH (pH-adjusted) and validate stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for amide bond formation or cyclization steps. Molecular dynamics (MD) simulations can assess solvent effects (e.g., water vs. DMF) on reaction kinetics. Validate predictions with experimental Arrhenius plots and kinetic isotope effect (KIE) studies .
Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s conformational stability?
- Methodological Answer : Cross-validate computational models (e.g., NMR chemical shift predictions using Gaussian vs. experimental NOESY data). If discrepancies persist, re-examine force field parameters or solvent models. For example, explicit solvent MD simulations may better capture hydrogen-bonding dynamics than implicit models .
Q. How can AI-driven experimental design accelerate the optimization of reaction conditions?
- Methodological Answer : Implement Bayesian optimization algorithms to iteratively refine reaction parameters (temperature, catalyst loading, solvent ratios). Train models on historical data (e.g., yield vs. pH profiles) and integrate real-time feedback from inline FTIR or Raman spectroscopy. COMSOL Multiphysics can simulate heat/mass transfer effects in scaled-up reactions .
Q. What in vivo methodologies are suitable for evaluating the compound’s bioavailability and metabolic fate?
- Methodological Answer : Conduct pharmacokinetic studies in rodent models using C-labeled analogs. Quantify plasma/tissue concentrations via LC-MS/MS and assess metabolic pathways using hepatocyte microsomal assays. For tissue distribution, employ whole-body autoradiography. Adjust dosing formulations (e.g., PEGylated nanoparticles) to enhance blood-brain barrier penetration if required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
